

Technical Guide: N-Octyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: *N-Octyl 4-hydroxybenzoate-d4*

Cat. No.: B1161443

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octyl 4-hydroxybenzoate-d4 is the deuterated form of N-Octyl 4-hydroxybenzoate, a member of the paraben family. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. The introduction of deuterium atoms into the N-Octyl 4-hydroxybenzoate structure provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. The heavy isotopes act as tracers, allowing for precise quantification and differentiation from the non-deuterated endogenous or administered compound. This guide provides a comprehensive overview of the technical details of **N-Octyl 4-hydroxybenzoate-d4**, including its chemical properties, analytical methodologies, and its interaction with biological systems.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Octyl 4-hydroxybenzoate-d4** and its non-deuterated counterpart for comparison.

Property	N-Octyl 4-hydroxybenzoate-d4	n-Octyl 4-hydroxybenzoate
CAS Number	2708282-26-0[1][2][3][4]	1219-38-1[5][6]
Molecular Formula	C ₁₅ H ₁₈ D ₄ O ₃ [1][7]	C ₁₅ H ₂₂ O ₃ [5][6]
Molecular Weight	254.36 g/mol [1][7]	250.34 g/mol [6]
Appearance	Not explicitly specified, likely a solid	White to cream crystals or powder[5][8]
Solubility	Not explicitly specified	Soluble in alcohol, phenoxyethanol, and propylene glycol; Insoluble in water[5]
Melting Point	Not explicitly specified	47.0-53.0 °C[8]

Experimental Protocols

Synthesis of 4-Hydroxybenzoic Acid Derivatives

The synthesis of parabens, such as n-octyl 4-hydroxybenzoate, is typically achieved through the esterification of 4-hydroxybenzoic acid with the corresponding alcohol. For instance, the synthesis of various 4-hydroxybenzoic acid derivatives has been demonstrated in metabolically engineered *Escherichia coli*.^[9] This biological synthesis involves the overexpression of genes such as *ubiC* to produce 4-hydroxybenzoic acid from chorismate, a precursor from the shikimate pathway.^[9] Further enzymatic steps can then be introduced to create the desired ester. The synthesis of the deuterated **N-Octyl 4-hydroxybenzoate-d4** would involve a specialized chemical synthesis process utilizing deuterated precursors.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common and effective method for the quantitative analysis of parabens in various matrices is High-Performance Liquid Chromatography (HPLC).^{[10][11][12][13][14]}

Objective: To determine the concentration of **N-Octyl 4-hydroxybenzoate-d4** in a given sample.

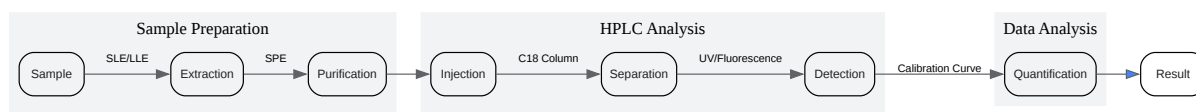
Materials:

- HPLC system with a UV or fluorescence detector
- C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[14]
- Mobile Phase: Acetonitrile and acetate buffer (pH 4)[14]
- **N-Octyl 4-hydroxybenzoate-d4** standard
- Sample for analysis
- Appropriate solvents for sample extraction (e.g., methanol, ethanol)[12]

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **N-Octyl 4-hydroxybenzoate-d4** of known concentrations in the mobile phase.
- Sample Preparation:
 - For liquid samples, a simple dilution with the mobile phase may be sufficient.[11]
 - For solid or semi-solid samples, an extraction step is necessary. This can be achieved through solid-liquid extraction (SLE) or liquid-liquid extraction (LLE) using a suitable organic solvent.[13] A purification step using solid-phase extraction (SPE) may be employed to remove interfering matrix components.[13]
- Chromatographic Conditions:
 - Mobile Phase Gradient: A gradient of acetonitrile and acetate buffer is often used to achieve optimal separation. A typical starting condition could be 20:80 (v/v) acetonitrile:buffer.[14]
 - Flow Rate: 1.0 mL/min.[14]

- Injection Volume: 20 μL .[\[14\]](#)
- Detection: UV detection at 254 nm or fluorescence detection with excitation at 254 nm and emission at 310 nm.[\[11\]](#)[\[14\]](#)
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **N-Octyl 4-hydroxybenzoate-d4** in the samples by interpolating their peak areas on the calibration curve.



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Caption: Workflow for the HPLC analysis of **N-Octyl 4-hydroxybenzoate-d4**.

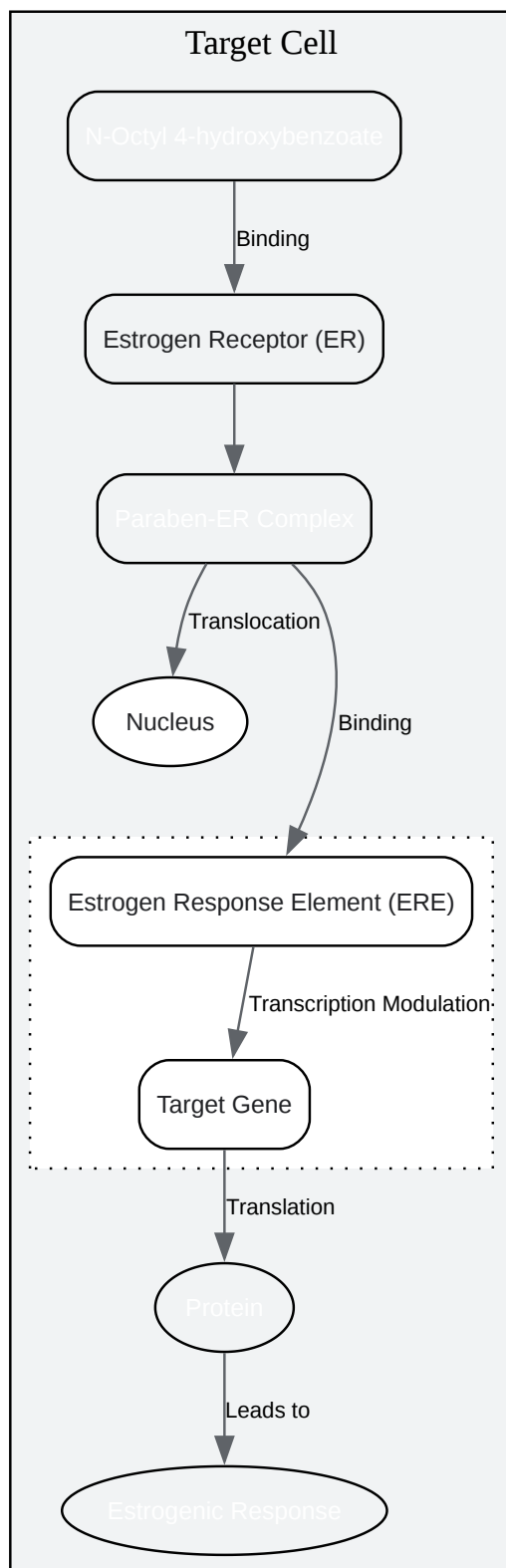
Biological Interaction and Signaling Pathways

Parabens, including n-octyl 4-hydroxybenzoate, are known to possess weak estrogenic activity, classifying them as endocrine-disrupting chemicals.[\[1\]](#)[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) Their primary mechanism of action involves interaction with estrogen receptors (ER α and ER β).

The estrogenic activity of parabens generally increases with the length of their alkyl chain.[\[18\]](#) Upon entering a cell, parabens can bind to estrogen receptors in the cytoplasm. This binding can displace the natural ligand, 17 β -estradiol. The paraben-receptor complex can then translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction can modulate the transcription of estrogen-responsive genes, leading to various physiological effects.[\[2\]](#)

Parabens can also interfere with estrogen metabolism by inhibiting enzymes such as 17 β -hydroxysteroid dehydrogenases (17 β -HSDs), which are responsible for the activation and

inactivation of estrogens.[16]



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